3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 898761-88-1
VCID: VC3373060
InChI: InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
SMILES: C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Molecular Formula: C15H11BrCl2O
Molecular Weight: 358.1 g/mol

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one

CAS No.: 898761-88-1

Cat. No.: VC3373060

Molecular Formula: C15H11BrCl2O

Molecular Weight: 358.1 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one - 898761-88-1

Specification

CAS No. 898761-88-1
Molecular Formula C15H11BrCl2O
Molecular Weight 358.1 g/mol
IUPAC Name 3-(4-bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
Standard InChI InChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Standard InChI Key DYJKQMOIFIEVFF-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br
Canonical SMILES C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)Br

Introduction

Chemical Structure and Properties

Molecular Identity

3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one has a molecular formula of C15H11BrCl2O and a molecular weight of 358.1 g/mol . The compound is identified in chemical databases with several identifiers, including its CAS number 898761-88-1 and PubChem CID 49762831 .

Structural Characteristics

The molecular structure of 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one features a propanone backbone (a three-carbon chain with a ketone group) connecting two substituted phenyl rings. The first phenyl ring contains a bromine atom at the para position (4-position), while the second phenyl ring contains two chlorine atoms at the ortho and para positions (2 and 4 positions) . This particular arrangement of functional groups contributes to the compound's distinct chemical behavior.

Physical and Chemical Properties

The compound features a ketone functional group, which serves as an important reactive center within the molecule. The presence of halogen atoms (bromine and chlorine) on the aromatic rings influences the electronic distribution across the molecule, affecting its reactivity patterns. The compound can be characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy .

The identification specifications of the compound include:

PropertyValue
Molecular FormulaC15H11BrCl2O
Molecular Weight358.1 g/mol
CAS Number898761-88-1
IUPAC Name3-(4-bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one
InChIInChI=1S/C15H11BrCl2O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
InChIKeyDYJKQMOIFIEVFF-UHFFFAOYSA-N

Synthesis Methods

Purification and Characterization

After synthesis, purification of 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one generally employs standard techniques such as recrystallization, column chromatography, or preparative high-performance liquid chromatography (HPLC). Confirmation of the compound's identity and purity typically involves spectroscopic methods including NMR, mass spectrometry, and infrared spectroscopy, with purity levels in research grade material generally exceeding 95%.

Biological Activity

Antimicrobial Properties

Research indicates that 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated particularly promising activity against Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 0.035 μg/mL. This level of activity suggests potential applications in addressing bacterial infections, particularly those caused by gram-positive bacteria.

Antifungal Activity

The compound has also demonstrated notable antifungal properties, particularly against Candida albicans, with a reported MIC value of 0.023 μg/mL. This potent activity against fungal pathogens suggests potential applications in developing antifungal agents. The mechanism behind this activity may involve inhibition of cytochrome P450 enzymes that are crucial for fungal sterol biosynthesis, though further research is needed to confirm this hypothesis.

Comparative Activity Data

The following table summarizes the antimicrobial and antifungal activities of 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one against selected pathogens:

PathogenMIC (μg/mL)
Staphylococcus aureus0.035
Candida albicans0.023

These values indicate significant activity that merits further investigation for potential therapeutic applications.

Structure-Activity Relationships

Importance of Halogen Substitution

The presence and position of halogen atoms in compounds like 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one significantly influence their biological activity. The bromine atom at the para position of one phenyl ring and the two chlorine atoms on the second phenyl ring appear to contribute to the compound's antimicrobial and antifungal properties. These halogen substitutions may enhance the compound's ability to interact with biological targets, possibly through mechanisms involving halogen bonding or alterations in the molecule's electronic distribution.

Role of the Propanone Linker

The three-carbon propanone linker between the two aromatic rings provides the molecule with a specific spatial arrangement that may be important for its biological activities. This structural feature allows for a certain degree of flexibility while maintaining an optimal distance between the two aromatic rings, potentially facilitating interactions with biological targets.

Proposed Mechanisms of Action

Enzyme Inhibition

One proposed mechanism for the biological activity of 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one involves the inhibition of cytochrome P450 enzymes. These enzymes play a critical role in sterol biosynthesis in fungi, which is essential for their growth and survival. By inhibiting these enzymes, the compound may disrupt fungal cell membrane formation, leading to cell death.

Radical Scavenging Activity

Research Challenges and Future Directions

Current Limitations

Research on 3-(4-Bromophenyl)-1-(2,4-dichlorophenyl)propan-1-one faces several challenges. These include the need for more comprehensive studies on its mechanisms of action, potential toxicity, and structure-activity relationships. Additionally, more detailed investigations into its pharmacokinetic properties would be beneficial for assessing its potential as a therapeutic agent.

Future Research Opportunities

Future research directions may include:

  • Further exploration of the compound's mechanisms of action through advanced molecular biology techniques

  • Development of structural analogs with enhanced activity or reduced toxicity

  • Investigation of potential synergistic effects when combined with established antimicrobial or antifungal agents

  • Assessment of its activity against drug-resistant strains of bacteria and fungi

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